N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline
Description
N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline is a sulfur-containing heterocyclic compound characterized by a fused dithiolo[3,4-c]quinoline core. The structure includes a benzyl group at position 5, three methyl groups at positions 4, 4, and 8, and a 2,4-dimethoxyaniline substituent.
Properties
Molecular Formula |
C28H28N2O2S2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
5-benzyl-N-(2,4-dimethoxyphenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C28H28N2O2S2/c1-18-11-14-23-21(15-18)25-26(28(2,3)30(23)17-19-9-7-6-8-10-19)33-34-27(25)29-22-13-12-20(31-4)16-24(22)32-5/h6-16H,17H2,1-5H3 |
InChI Key |
LKRWBGWLHWUDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=C(C=C(C=C4)OC)OC)SS3)(C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo ring and subsequent functionalization with benzyl and dimethoxyaniline groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
The compound’s closest structural analog is N-(2,3-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine (CAS: 351337-77-4) . Key differences include:
- Position 5 substituent : Benzyl (target) vs. absence (analog; 2,3-dimethylphenyl is attached via the aniline moiety).
- Methyl group positions : 4,4,8-trimethyl (target) vs. 4,4,7-trimethyl (analog).
- Aniline substituents : 2,4-dimethoxy (target) vs. 2,3-dimethyl (analog).
Electronic and Steric Effects
- Methoxy vs.
- Benzyl Group : Introduces steric bulk at position 5, which may hinder rotational freedom or intermolecular interactions.
- Methyl Position Differences : The 8-methyl group in the target compound could alter ring strain or π-π stacking compared to the 7-methyl in the analog.
Physicochemical Properties
Research Findings and Implications
- Synthetic Pathways: Analogous dithioloquinoline derivatives are typically synthesized via condensation reactions between substituted anilines and dithiolo-quinoline precursors. The target compound’s benzyl group may require tailored protecting-group strategies .
- The target compound’s imine (C=N) and aromatic C-H stretches (~3050 cm⁻¹) are expected to dominate .
- Potential Applications: Sulfur-containing heterocycles often exhibit redox activity, suggesting utility in catalysis or optoelectronics. The benzyl group may enhance binding affinity in medicinal contexts, though toxicity profiles require further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
